molecular formula C31H29N3O3S2 B12474673 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B12474673
M. Wt: 555.7 g/mol
InChI Key: DURVDGWWPJLUOE-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound that features a benzothiazole moiety, a phenylsulfonyl group, and a glycinamide backbone

Preparation Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can be achieved through various synthetic routes. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.

    Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reaction mixture.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products efficiently

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Cyclization: This reaction forms a ring structure from a linear molecule. .

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the non-receptor tyrosine kinase ITK, which is involved in the T-cell receptor signaling cascade .

Comparison with Similar Compounds

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C31H29N3O3S2

Molecular Weight

555.7 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C31H29N3O3S2/c1-21(2)23-12-16-26(17-13-23)34(39(36,37)27-7-5-4-6-8-27)20-30(35)32-25-14-10-24(11-15-25)31-33-28-18-9-22(3)19-29(28)38-31/h4-19,21H,20H2,1-3H3,(H,32,35)

InChI Key

DURVDGWWPJLUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC=C(C=C4)C(C)C)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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